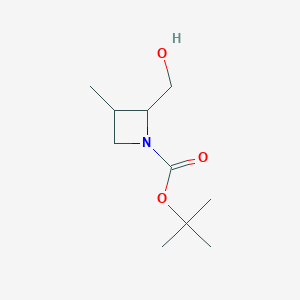
tert-butyl2-(hydroxymethyl)-3-methylazetidine-1-carboxylate,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, mixture of diastereomers, is a synthetic organic compound It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA).
-
Introduction of the Tert-butyl Group: : The tert-butyl group is often introduced via a tert-butyl esterification reaction. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).
-
Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and esterification processes, ensuring high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
-
Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or aminated azetidine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its reactivity allows for the creation of materials with tailored functionalities, such as improved mechanical strength or thermal stability.
作用機序
The mechanism by which tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Similar in structure but with a six-membered ring.
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar but with a five-membered ring.
Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methyl group at the 3-position.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and methyl groups on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for stereoselective reactions.
This detailed article provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 |
InChIキー |
MHZZRMBITGWSCF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C1CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


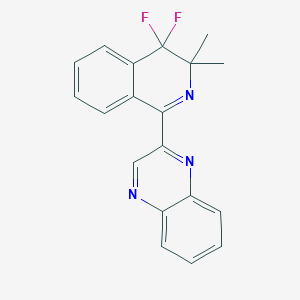
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)


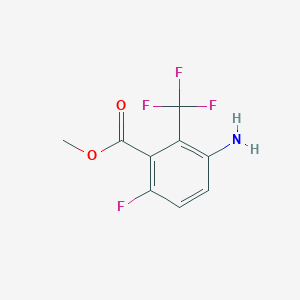
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

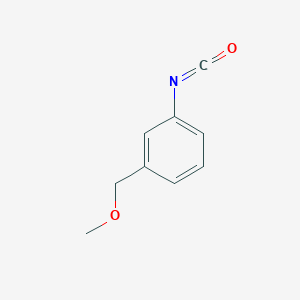
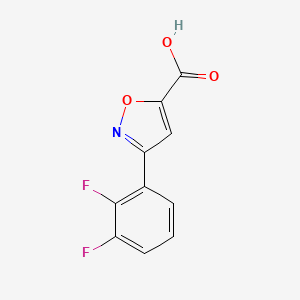
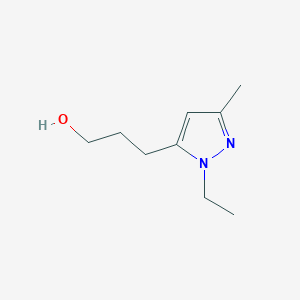
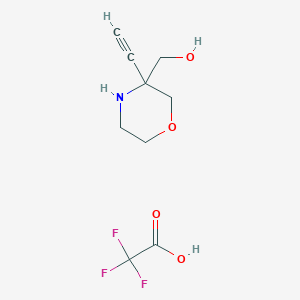
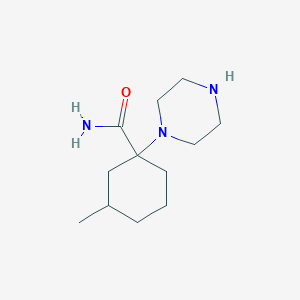
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)

